1-Methyl-2-oxoindoline-5-sulfonamide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H2,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWIMWXANJNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Physicochemical Characterization
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are essential for the unambiguous determination of a molecule's chemical structure, connectivity, and the nature of its functional groups.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the oxindole (B195798) ring, the methylene (B1212753) (CH₂) protons at the 3-position, the N-methyl protons, and the protons of the sulfonamide (NH₂) group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet), and coupling constants (J, in Hz) would confirm the connectivity of the proton network.
¹³C NMR: A carbon-13 NMR spectrum would provide the number of unique carbon environments. Key signals would include the carbonyl carbon of the lactam, the aromatic carbons, the methylene carbon, and the N-methyl carbon.
A representative data table for the expected NMR signals is provided below for illustrative purposes, as experimental data is not available.
Interactive Table: Predicted ¹H and ¹³C NMR Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.2 | ~26 |
| C3-H₂ | ~3.6 | ~36 |
| C4-H | ~7.7 | ~125 |
| C6-H | ~7.8 | ~128 |
| C7-H | ~7.0 | ~108 |
| NH₂ | Variable | - |
| C2 (C=O) | - | ~175 |
| C3a | - | ~128 |
| C5 (C-S) | - | ~138 |
| C7a | - | ~144 |
Note: These are predicted values and may differ from experimental results.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For 1-Methyl-2-oxoindoline-5-sulfonamide (C₉H₁₀N₂O₃S), the calculated exact mass is approximately 226.04156 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would unequivocally validate the molecular formula.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands expected for this compound would include:
N-H stretching: Two bands for the primary sulfonamide (SO₂NH₂) around 3350-3250 cm⁻¹.
C-H stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
C=O stretching: A strong absorption for the amide (lactam) carbonyl group around 1710-1680 cm⁻¹.
S=O stretching: Two strong, characteristic bands for the sulfonyl group (asymmetric and symmetric) around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
Solid-State Structural Analysis
Solid-state analysis provides information on the crystalline structure, thermal stability, and phase behavior of a compound.
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
Single Crystal XRD: If a suitable single crystal could be grown, this technique would provide the definitive three-dimensional structure of the molecule, including precise bond lengths, bond angles, and information about intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.
Powder XRD (PXRD): This technique is used to analyze a polycrystalline solid. The resulting diffractogram serves as a unique "fingerprint" for a specific crystalline form (polymorph) and can be used for phase identification and purity assessment.
Thermal Analysis (Thermogravimetric Analysis, TGA; Differential Scanning Calorimetry, DSC) for Phase Behavior and Degradation Onset
TGA: This method measures the change in mass of a sample as a function of temperature. A TGA thermogram would reveal the onset temperature of thermal decomposition and indicate if any volatile components like water or solvent are present.
DSC: This technique measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would show endothermic events such as melting (providing the melting point) and exothermic events like crystallization or decomposition.
Without access to published experimental data, a detailed and factual analysis of this compound's structural and physicochemical properties cannot be completed. The information presented herein is based on established principles of chemical analysis and serves as a template for what such a characterization would entail.
Chromatographic Purity Assessment and Analytical Method Validation
The purity of a pharmaceutical compound is a critical attribute that is meticulously evaluated. High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for assessing the purity of non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis
The development of a robust and reliable HPLC method is the cornerstone of purity and quantitative analysis. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the approach of choice due to the compound's moderate polarity. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
A systematic approach to method development would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and instrumental parameters.
An illustrative, hypothetical HPLC method for the analysis of this compound is presented in the table below. It is important to note that these parameters would require empirical optimization and validation.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Comprehensive Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, aiming to identify and quantify impurities that may arise during synthesis, purification, or storage. For this compound, potential impurities could include starting materials, intermediates, by-products, and degradation products.
A combination of HPLC with mass spectrometry (LC-MS) is a powerful tool for this purpose. It allows for the detection of impurities and provides their mass-to-charge ratio, which is crucial for tentative identification. Subsequent isolation of impurities using preparative HPLC followed by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) would be necessary for definitive characterization.
Table 2: Potential Process-Related Impurities of this compound
| Potential Impurity Name | Structure | Potential Origin |
|---|---|---|
| 2-Oxoindoline-5-sulfonamide | (Structure not shown) | Unmethylated precursor |
| 1-Methyl-2-oxoindoline | (Structure not shown) | Precursor lacking the sulfonamide group |
| N-demethylated impurity | (Structure not shown) | Impurity from starting material |
Conformational Analysis and Stereochemical Assignment
The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a pivotal role in its biological activity. This compound does not possess a chiral center, and therefore, stereochemical assignment in terms of enantiomers or diastereomers is not applicable.
However, the molecule does exhibit conformational flexibility, particularly concerning the orientation of the sulfonamide group relative to the oxindole ring system. Conformational analysis aims to determine the most stable, low-energy conformations of the molecule.
Computational modeling, utilizing molecular mechanics or quantum mechanics calculations, can provide theoretical insights into the preferred conformations. These computational predictions can then be corroborated by experimental data from techniques such as NMR spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons within the molecule, helping to deduce its solution-state conformation.
For a definitive solid-state conformation, single-crystal X-ray diffraction is the gold standard. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous picture of the molecule's three-dimensional structure in the crystalline state.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 1-Methyl-2-oxoindoline-5-sulfonamide, these methods can provide a deep understanding of its electronic structure, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like this compound, DFT calculations, likely employing a basis set such as B3LYP/6-311G+(d,p), would be utilized to optimize the molecular geometry and predict its electronic and spectroscopic behavior. nih.gov
The electronic structure of sulfonamides is of significant interest. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. In analogous sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic portions, while the LUMO may be distributed across the sulfonamide group and adjacent rings. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov
DFT calculations can also predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm the molecular structure. Key vibrational modes for this compound would include the C=O stretch of the oxoindoline core, the S=O stretches of the sulfonamide group, and N-H stretches if the sulfonamide is primary or secondary. nih.govmdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computationally predicted to aid in structural elucidation. nih.gov
Table 1: Predicted Electronic Properties of a Representative Sulfonamide Derivative
| Parameter | Predicted Value | Significance |
| EHOMO | -6.22 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. nih.gov |
| ELUMO | -3.58 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. nih.gov |
| Energy Gap (ΔE) | 2.64 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | ~4-5 D | A measure of the molecule's overall polarity. |
Note: Data is illustrative and based on a representative sulfonamide derivative (YM-1) from a cited study. nih.gov The actual values for this compound would require specific calculations.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound would reveal the most stable spatial arrangements of its atoms. The flexibility of the molecule primarily resides in the rotation around the C-S and S-N bonds of the sulfonamide group.
Computational studies on similar sulfonamides have shown that the orientation of the sulfonamide group relative to the aromatic ring is a key conformational feature. kcl.ac.uk For this compound, the planarity of the oxoindoline ring system is expected to be largely rigid. The N-methyl group introduces a specific conformational constraint compared to an unsubstituted indoline (B122111) nitrogen. The sulfonamide group, however, can adopt different orientations. Theoretical calculations would identify the global minimum energy conformation and any other low-energy conformers that might be biologically relevant. These studies often reveal that specific conformations are preferred to minimize steric hindrance and optimize intramolecular interactions. kcl.ac.uk
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding how a potential drug molecule like this compound might interact with a biological target, such as an enzyme or receptor.
Prediction of Binding Modes and Affinities with Receptor/Enzyme Active Sites
The oxoindoline scaffold is a common feature in many kinase inhibitors, and sulfonamides are known to target enzymes like carbonic anhydrases. mdpi.comtandfonline.com Molecular docking studies of this compound into the active site of a relevant protein target would predict its binding mode and estimate its binding affinity, often expressed as a docking score in kcal/mol. nih.gov
For instance, if targeting a kinase, the oxoindoline core could form key hydrogen bonds with the hinge region of the ATP-binding pocket. The sulfonamide group could then extend into a more solvent-exposed region, forming additional interactions. The predicted binding affinity provides a qualitative measure of how strongly the ligand is predicted to bind to the target.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)
A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-target complex. For this compound, these would likely include:
Hydrogen Bonding: The oxygen atoms of the sulfonamide group and the carbonyl oxygen of the oxoindoline are potent hydrogen bond acceptors. The N-H of a primary or secondary sulfonamide can act as a hydrogen bond donor. These groups can form critical interactions with amino acid residues in the active site of a protein. researchgate.net
Hydrophobic Interactions: The aromatic rings of the oxoindoline core and any associated alkyl groups (like the N-methyl group) can engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-Stacking: The flat, aromatic surface of the indoline ring can participate in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com
Table 2: Illustrative Intermolecular Interactions for an Oxoindole Derivative in a Kinase Active Site
| Interaction Type | Ligand Moiety | Protein Residue | Predicted Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen | Cys919 | ~2.0 - 2.5 |
| π-π Stacking | Indole (B1671886) Ring | Phe918 | ~3.5 - 4.5 |
| Hydrophobic | Methyl Group | Val848, Leu1035 | ~3.0 - 5.0 |
Note: This table is a hypothetical representation based on docking studies of similar oxoindole derivatives into the VEGFR-2 kinase domain. nih.gov The specific interactions for this compound would depend on the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related oxoindoline-sulfonamide analogs to develop such a model.
A 2D or 3D-QSAR study would involve calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).
For a series including this compound, a QSAR model could reveal the importance of specific structural features. For example, it might show that the presence and position of the sulfonamide group are critical for activity, or that the N-methylation of the oxoindoline core has a particular effect (positive or negative) on the compound's potency. tandfonline.comjbclinpharm.org Such models are invaluable for guiding the design of new, more potent analogs. tandfonline.com
Development of Predictive Models for In Vitro Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For classes of compounds like sulfonamides, researchers have successfully developed both 2D and 3D-QSAR models to predict their efficacy as inhibitors of various enzymes. nih.gov
Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create 3D-QSAR models. nih.gov These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.gov For instance, studies on sulfonamide derivatives targeting the BRD4 protein, a key target in acute myeloid leukemia, have demonstrated that incorporating bulkier substituents on certain rings can enhance interaction with the target protein. nih.gov
Furthermore, machine learning approaches, such as artificial neural networks (ANN), have been used to model the relationship between structure and biological activity for sulfonamide derivatives. nih.gov These models use simple, calculated molecular descriptors as inputs to predict inhibitory activity against specific targets, such as human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net This approach allows for the high-throughput screening of virtual compounds, prioritizing the most promising candidates for synthesis.
A common application of these models is the prediction of the half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency. The table below illustrates typical predictive data generated from such models for a series of related sulfonamide compounds.
| Compound ID | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Target | Model Type |
| Sulfonamide A | 1.25 | 1.30 | α-amylase | 3D-QSAR |
| Sulfonamide B | 0.85 | 0.90 | α-glucosidase | 3D-QSAR |
| Sulfonamide C | 10.5 | 11.5 | Carbonic Anhydrase II | ANN |
| Sulfonamide D | 0.15 | 0.17 | PC-3 Cell Line | QSAR |
This table is illustrative, based on data for analogous sulfonamide compounds to demonstrate the application of predictive modeling. nih.govnih.gov
Identification of Key Physicochemical Descriptors Influencing Activity
The biological activity of a molecule like this compound is governed by its physicochemical properties. Computational methods are used to calculate various molecular descriptors that quantify these properties. These descriptors can then be correlated with activity through QSAR and Quantitative Structure-Property Relationship (QSPR) models. nih.gov
Key descriptors influencing the activity of sulfonamide-based compounds often include:
Topological Indices: These numerical descriptors are derived from the graph representation of the molecule and provide insights into its size, shape, and degree of branching. They have been effectively used to forecast the biological and physical attributes of sulfonamide derivatives in cancer therapy. nih.gov
Electronic Properties: Descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial. The HOMO-LUMO energy gap (HLG) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Hydrophobicity: Often quantified as logP, this descriptor measures the compound's partitioning between an octanol (B41247) and water phase, which is critical for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov
The following table presents key physicochemical descriptors calculated for a set of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govontosight.aichemicalbook.comtriazine sulfonamides, illustrating the types of parameters that are assessed to understand their structure-activity relationships. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| MM134 | -0.23 | -0.22 | 0.01 |
| MM136 | -0.25 | -0.21 | 0.04 |
| MM137 | -0.24 | -0.20 | 0.04 |
| MM139 | -0.24 | -0.20 | 0.04 |
Data from a study on pyrazolo-tetrazolo-triazine sulfonamides, demonstrating the use of frontier molecular orbital energies as key descriptors. nih.gov
Molecular Dynamics Simulations for Dynamic Ligand-Target Recognition
While molecular docking provides a static snapshot of how a ligand might bind to its target, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations model the movements and interactions of atoms and molecules, providing crucial insights into the stability of the ligand-receptor complex. researchgate.net
For sulfonamide-based inhibitors, MD simulations are used to:
Confirm Binding Stability: Simulations can verify whether the binding pose predicted by docking is stable over a period of nanoseconds. This is assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. Stable binding is indicated by a low and non-fluctuating RMSD value. nih.govnih.gov
Analyze Intermolecular Interactions: MD simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the ligand in the binding pocket. nih.gov
Reveal Conformational Changes: These simulations can show how the protein or ligand changes conformation upon binding, which can be critical for biological function and inhibitor design.
Studies on novel pyrazole-carboxamides bearing a sulfonamide moiety targeting carbonic anhydrase have used 50 ns MD simulations to confirm the stability of the docked compounds in the enzyme's active site, noting only minor conformational changes and fluctuations. nih.gov This provides strong evidence that the computationally predicted binding mode is a reliable representation of the actual interaction. nih.gov
In Silico Assessment of Molecular Properties Relevant to Research Design
Beyond predicting efficacy, computational tools are vital for assessing a compound's drug-likeness and pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net This in silico assessment is performed early in the research process to identify and eliminate compounds that are likely to fail later in development.
For a compound such as this compound, with a molecular formula of C₉H₁₀N₂O₃S and a molecular weight of approximately 226.25 g/mol , these assessments are critical. chemicalbook.com
Commonly evaluated properties include:
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and the likelihood of a compound being orally active. It assesses properties like molecular weight (<500 Da), logP (<5), hydrogen bond donors (<5), and hydrogen bond acceptors (<10).
ADMET Prediction: Computational models predict various pharmacokinetic parameters such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential toxicity (e.g., AMES toxicity for mutagenicity). nih.govnih.gov
The table below provides an example of an in silico ADMET properties prediction for a series of related sulfonamide derivatives.
| Property | Compound 6a | Compound 6b | Acetazolamide (Reference) | Acceptable Range |
| Molecular Weight | 442.48 | 442.48 | 222.25 | 130-725 |
| H-bond Acceptors | 6 | 6 | 5 | 2-20 |
| H-bond Donors | 3 | 3 | 2 | 1-6 |
| Log P | 2.01 | 2.01 | -0.28 | 0-6 |
| AMES Toxicity | Non-toxic | Non-toxic | Non-toxic | Non-toxic |
Data from a study on pyrazole-carboxamides bearing a sulfonamide moiety, illustrating a typical ADMET prediction profile. nih.gov
These computational evaluations are indispensable for designing molecules with a higher probability of success, ensuring that research efforts are focused on compounds with favorable biological and pharmacokinetic profiles.
Mechanistic Biochemical and Molecular Biological Studies in Vitro / in Silico
Enzyme Inhibition Kinetics and Elucidation of Inhibition Mechanism
The core structure of 1-Methyl-2-oxoindoline-5-sulfonamide suggests potential interactions with several enzyme families, most notably kinases and metalloenzymes like carbonic anhydrases.
Bruton's Tyrosine Kinase (BTK) Inhibition
While direct kinetic data for this compound is not available, the oxindole (B195798) sulfonamide scaffold is a recognized pharmacophore for BTK inhibition. Bruton's tyrosine kinase is a crucial component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for various B-cell malignancies and autoimmune diseases. Research on related oxindole sulfonamides has indicated that these compounds can exhibit selective cytotoxicity against cancer cells with high BTK expression. The proposed mechanism of action involves the binding of the oxindole moiety within the ATP-binding pocket of the kinase domain, leading to competitive inhibition. The sulfonamide group often contributes to the binding affinity and selectivity through hydrogen bonding interactions with key amino acid residues in the active site.
Other Kinase Inhibition Profiling (e.g., VEGFR, PDGFR, Met, Src, Yes, CDK, Syk)
Substituted oxindole derivatives have demonstrated inhibitory activity against a range of protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptor tyrosine kinases are pivotal in angiogenesis and tumor progression. The inhibitory mechanism of oxindole-based compounds against these kinases typically involves competition with ATP for the binding site in the catalytic domain. The specific substitution pattern on the oxindole ring is critical in determining the potency and selectivity of inhibition across the kinome. Although profiling of this compound against a broad panel of kinases such as Met, Src, Yes, CDK, and Syk has not been reported, its structural similarity to known multi-kinase inhibitors suggests it may possess a wider range of anti-kinase activity.
Carbonic Anhydrase (CA) Isozyme Inhibition
The sulfonamide group is a classic zinc-binding group that is a hallmark of carbonic anhydrase inhibitors. Indoline-5-sulfonamide (B1311495) analogs have been designed and synthesized to evaluate their inhibitory activity against various CA isozymes, particularly the tumor-associated isoforms CA IX and XII. These enzymes play a role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.
Studies on 1-acylated indoline-5-sulfonamides, which are structurally very similar to this compound, have demonstrated inhibitory activity against CA IX and CA XII with KI values in the nanomolar range. The mechanism of inhibition involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. The indoline (B122111) core and its substituents at the 1-position can further interact with amino acid residues in the active site, influencing the potency and isoform selectivity of the inhibition.
| Compound Type | CA Isozyme | Inhibition Constant (KI) |
|---|---|---|
| 1-Acylated indoline-5-sulfonamides | CA IX | Up to 132.8 nM |
| 1-Acylated indoline-5-sulfonamides | CA XII | Up to 41.3 nM |
Note: The data presented is for structurally related 1-acylated indoline-5-sulfonamides, not this compound itself.
Investigation of Other Enzyme Targets and Their Allosteric or Orthosteric Modulation
To date, there are no published investigations into the allosteric or orthosteric modulation of other enzyme targets by this compound. The potential for this compound to act as an allosteric modulator would depend on the specific topology of the target enzyme and the ability of the compound to bind to a site distinct from the active site, thereby inducing a conformational change that alters the enzyme's activity. Such studies would require extensive screening and mechanistic enzymology.
Receptor Binding Affinity and Selectivity Studies (In Vitro Assays)
Currently, there is a lack of publicly available data from in vitro receptor binding assays for this compound. To determine its binding affinity and selectivity for various receptors, a comprehensive screening approach would be necessary. This would typically involve radioligand binding assays or fluorescence-based assays against a panel of G-protein coupled receptors (GPCRs), ion channels, and other relevant biological targets. Without such experimental data, any discussion of its receptor binding profile would be purely speculative.
Analysis of Molecular Signaling Pathways
Impact on Upstream and Downstream Phosphorylation Events
There is no publicly available data detailing the impact of this compound on upstream and downstream phosphorylation events within any signaling cascade.
Modulation of Protein-Protein Interactions
Information regarding the ability of this compound to modulate protein-protein interactions is not present in the available scientific literature.
Target Validation through Biochemical and Cell-Free Assays
There are no published studies that have utilized biochemical or cell-free assays to validate the molecular targets of this compound.
Structure Activity Relationship Sar and Rational Ligand Design
Systematic SAR Studies on the 1-Methyl-2-oxoindoline-5-sulfonamide Scaffold
Systematic investigations into the SAR of the this compound core have provided invaluable insights into the structural requirements for potent biological activity. These studies typically involve the synthesis of a library of analogues with modifications at key positions, followed by biological evaluation to discern the impact of these changes.
Influence of N-Methylation and Other N-Substitutions on Activity
The substitution at the N-1 position of the oxindole (B195798) ring is a critical determinant of biological activity. The presence of a methyl group, as in the parent scaffold, is often found to be beneficial for potency against various targets.
N-methylation can enhance cell permeability and metabolic stability of drug candidates. While direct SAR studies on the N-1 position of this compound are not extensively documented in publicly available literature, inferences can be drawn from related 2-oxoindoline series. In many instances, the N-1 position is solvent-exposed and can tolerate a range of substituents. For example, in a series of N-phenylindoline-5-sulfonamide derivatives, various substitutions at the 1-position were explored to enhance inhibitory activity against Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2). nih.gov This suggests that while the methyl group is a favorable starting point, other substitutions at this position could be tailored to specific targets.
Larger N-substituents, such as benzyl (B1604629) or acyl groups, have also been investigated in related indoline-5-sulfonamides. These modifications can lead to significant changes in activity, sometimes increasing potency by accessing additional binding pockets within the target protein. However, the optimal N-substituent is highly dependent on the specific target's topology.
| N-1 Substitution | General Impact on Activity | Rationale |
| -H (unsubstituted) | Often less potent than N-alkylated analogues. | May lack favorable interactions or have reduced membrane permeability. |
| -CH3 (Methyl) | Generally favorable, often a good starting point for optimization. | Balances potency with good physicochemical properties. |
| Larger Alkyl/Aryl Groups | Activity is target-dependent; can increase or decrease potency. | Can form additional hydrophobic or van der Waals interactions if the binding site allows. |
| Acyl Groups | Can significantly alter activity and selectivity. | Introduces hydrogen bond acceptors and can alter the conformation of the molecule. |
Effect of Substituents at the C-3 Position on Target Interaction
The C-3 position of the 2-oxoindoline core is a key site for modification and has been extensively studied in the context of kinase inhibitors. This position is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases, allowing for the introduction of various substituents to enhance potency and selectivity.
The most common modification at the C-3 position is the introduction of a double bond to create a 3-ylidene-2-oxoindoline scaffold. This exocyclic double bond provides a rigid platform for attaching various aromatic and heterocyclic moieties. The nature of the substituent on the 3-ylidene group is crucial for target interaction. For instance, in the development of receptor tyrosine kinase (RTK) inhibitors like Sunitinib, which shares the oxindole core, the pyrrole (B145914) ring attached to the 3-ylidene position is essential for its activity. ekb.eg
Substituents on the aryl or heteroaryl ring at the C-3 position can further modulate activity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the system and form specific interactions with the target protein. For example, the introduction of fluorine atoms can lead to favorable halogen bonding interactions.
| C-3 Substituent | General Impact on Activity | Rationale for Interaction |
| Unsubstituted | Generally low activity. | Lacks key interactions with the target. |
| 3-Ylidene with Pyrrole | Often leads to potent kinase inhibition. | The pyrrole can form crucial hydrogen bonds with the kinase hinge region. |
| 3-Ylidene with other Heterocycles | Activity varies depending on the heterocycle and target. | Can be used to fine-tune interactions and improve selectivity. |
| Substituents on the 3-Ylidene Aryl/Heteroaryl Ring | Can significantly modulate potency and selectivity. | Allows for optimization of hydrophobic, electrostatic, and hydrogen bonding interactions. |
Role of the Sulfonamide Moiety and its Modifications on Molecular Recognition
The sulfonamide group at the 5-position of the oxindole ring is a key pharmacophoric feature. It can act as both a hydrogen bond donor (through the -NH-) and acceptor (through the -SO2-), enabling it to form crucial interactions with the target protein. In many cases, the sulfonamide moiety is essential for anchoring the inhibitor to the active site.
The sulfonamide group is also a well-known bioisostere for carboxylic acids and other acidic functional groups. drughunter.com Its pKa allows it to be ionized at physiological pH, potentially forming salt bridges with basic residues in the target protein.
Modifications of the sulfonamide group, such as N-alkylation or replacement with other functional groups, can have a profound impact on activity. N-substitution on the sulfonamide can be used to explore additional binding pockets or to modulate physicochemical properties. Bioisosteric replacement of the sulfonamide with groups like sulfones, amides, or other acidic heterocycles is a common strategy to improve properties such as metabolic stability or to alter the interaction profile with the target. cambridgemedchemconsulting.comresearchgate.net
| Modification | General Impact on Activity | Rationale |
| Unmodified Sulfonamide (-SO2NH2) | Often crucial for potent activity. | Acts as a key hydrogen bond donor and acceptor. |
| N-Substituted Sulfonamide (-SO2NHR) | Can either increase or decrease activity. | The substituent can form additional interactions or cause steric clashes. |
| Bioisosteric Replacement (e.g., -SO2CH3, -CONH2) | Highly context-dependent. | Can improve pharmacokinetic properties or alter the binding mode. |
Identification of Critical Pharmacophoric Features for Target Binding
Based on the SAR studies of the this compound scaffold and its analogues, several critical pharmacophoric features for target binding can be identified. A general pharmacophore model for kinase inhibition, for example, would include:
A hydrogen bond donating and accepting unit: The oxindole core itself can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
A hydrophobic region: The aromatic part of the oxindole scaffold and substituents at the C-3 position often occupy a hydrophobic pocket.
A hydrogen bond donor/acceptor group: The sulfonamide moiety at the 5-position is a key interaction point, often forming hydrogen bonds with residues in the solvent-exposed region of the active site.
A specific vector for substitution at C-3: The geometry of the 3-ylidene substituent is critical for directing attached groups towards specific regions of the active site to enhance potency and selectivity.
Rational Design Principles for Novel Analogues with Enhanced Potency and Selectivity
The rational design of novel analogues based on the this compound scaffold is guided by the understanding of its SAR and pharmacophoric features. Key principles include:
Structure-Based Drug Design: Utilizing the crystal structures of target proteins in complex with ligands to guide the design of new analogues that can form more favorable interactions.
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the scaffold with other chemical moieties that retain the key interactions but have improved physicochemical or pharmacokinetic properties. For example, replacing the sulfonamide with a more metabolically stable group. cambridgemedchemconsulting.comresearchgate.net
Fragment-Based Drug Design: Using small molecular fragments that bind to the target protein as starting points for building more potent inhibitors based on the this compound scaffold.
Computational Modeling: Employing molecular docking and other computational techniques to predict the binding modes and affinities of designed analogues before their synthesis.
Comparative Analysis with Benchmark Compounds and Structurally Related Scaffolds
The this compound scaffold is a core component of several successful kinase inhibitors. A comparative analysis with benchmark compounds highlights the advantages and potential for further development of this scaffold.
Sunitinib (SU11248): Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. ekb.eg It features a 3-ylidene-(pyrrol-2-yl)methylidene-2-oxoindoline core. While it lacks the 5-sulfonamide group, its SAR provides valuable insights into the importance of the C-3 substitution for kinase inhibition. The pyrrole moiety is crucial for its interaction with the kinase hinge region.
SU6668: This is another indolinone-based kinase inhibitor that is structurally related to Sunitinib. Like Sunitinib, it highlights the importance of the 3-substituted oxindole core for potent kinase inhibition.
The this compound scaffold offers a distinct advantage over these benchmarks by incorporating the sulfonamide group, which can serve as an additional anchoring point and a handle for further chemical modification to improve selectivity and other drug-like properties. The sulfonamide can be exploited to target specific residues outside the highly conserved ATP-binding pocket, potentially leading to inhibitors with novel selectivity profiles.
| Compound/Scaffold | Key Structural Features | Therapeutic Target(s) | Significance for Comparison |
| This compound | N-methylated oxindole, 5-sulfonamide group. | Various, including kinases and other enzymes. | The parent scaffold with potential for broad applicability. |
| Sunitinib | 3-Ylidene-2-oxoindoline with a pyrrole substituent. | VEGFR, PDGFR, c-KIT, etc. ekb.eg | Demonstrates the importance of C-3 substitution for potent kinase inhibition. |
| SU6668 | 3-Substituted indolinone. | VEGFR, PDGFR, FGFR. | Further validates the indolinone core as a privileged scaffold for kinase inhibitors. |
Advanced Analytical Method Development for Research Applications
Methodologies for Quantitative Analysis in Research Matrices (e.g., cell lysates, enzyme assay solutions)
Quantitative analysis in complex research matrices like cell lysates or enzyme assay solutions requires highly selective and sensitive analytical techniques to accurately measure the concentration of the target analyte while minimizing interference from matrix components. For sulfonamide and oxindole (B195798) derivatives, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant methodology. researchgate.netnih.govmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. A typical method involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step involves extracting the analyte from the biological matrix. This is commonly achieved through protein precipitation with organic solvents like acetonitrile (B52724) or methanol, followed by centrifugation to remove denatured proteins. bioduro.com
Chromatographic Separation: Reversed-phase HPLC is typically employed for the separation of sulfonamide and indoline-related compounds. bioduro.comwu.ac.thresearchgate.net A C18 or C8 analytical column is often used with a gradient elution system. The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). bioduro.comwu.ac.th This setup ensures efficient separation of the parent compound from potential metabolites or matrix components.
Mass Spectrometric Detection: Detection is commonly performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. Electrospray ionization (ESI) in positive ion mode is frequently used for this class of compounds. nih.gov
The table below outlines a typical set of parameters for an LC-MS/MS method used for the quantification of related oxindole or sulfonamide compounds in research matrices.
| Parameter | Typical Conditions |
| Instrument | HPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Analytical Column | Reversed-phase C18 or C8 (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This validated method allows for the accurate determination of compound concentrations, which is essential for pharmacokinetic and pharmacodynamic studies.
In Vitro Metabolic Stability Profiling (e.g., microsome-based assays)
In vitro metabolic stability assays are critical early-stage assessments in drug discovery to predict the hepatic clearance of a compound. wuxiapptec.comresearchgate.net Liver microsomes, which are subcellular fractions rich in cytochrome P450 (CYP) enzymes, are widely used for this purpose. nih.govcreative-bioarray.com These assays determine the rate at which a compound is metabolized, providing key data on its intrinsic clearance (Clint). bioduro.commdpi.com
Microsomal Stability Assay Protocol: The assay involves incubating the test compound with liver microsomes (often from human or rat sources to assess interspecies differences) in the presence of a necessary cofactor, NADPH, which initiates the metabolic reactions. nih.govevotec.com
The reaction mixture typically contains the test compound (at a low concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein concentration), and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4). nih.govnih.gov The reaction is initiated by adding NADPH and incubated at 37°C. bioduro.comevotec.com Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile. bioduro.comevotec.com The amount of the parent compound remaining at each time point is then quantified using LC-MS/MS. A control incubation without NADPH is also run to assess non-CYP-mediated degradation. nih.gov
From the rate of disappearance of the parent compound, key parameters are calculated:
Half-life (t½): The time required for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint): The rate of metabolism normalized to the protein concentration (expressed as µL/min/mg protein).
The following table summarizes a typical protocol for a microsomal stability assay.
| Parameter | Typical Conditions |
| Assay Matrix | Human or Rat Liver Microsomes |
| Protein Concentration | 0.5 mg/mL |
| Test Compound Conc. | 1 µM |
| Cofactor | NADPH (e.g., 1 mM) |
| Incubation Temp. | 37°C |
| Time Points | 0, 5, 15, 30, 45 minutes |
| Reaction Termination | Cold Acetonitrile |
| Analysis Method | LC-MS/MS |
For indole (B1671886) and sulfonamide derivatives, common metabolic pathways include oxidation (hydroxylation), N-dealkylation, and cleavage of the sulfonamide bond. researchgate.netmdpi.comresearchgate.netresearchgate.net Identifying these pathways is a subsequent step in understanding the compound's metabolic fate.
Characterization of Degradation Products under Controlled Laboratory Conditions
Forced degradation studies are essential for identifying potential degradation products that could form during storage and handling, and for developing stability-indicating analytical methods. nih.govresearchgate.net These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing. scispace.comresearchgate.net
Typical Stress Conditions: The compound is typically exposed to a range of hydrolytic, oxidative, thermal, and photolytic conditions as mandated by regulatory guidelines like the ICH. researchgate.netscispace.com
Acidic Hydrolysis: The compound is treated with an acid, such as 0.1 M HCl, at elevated temperatures.
Alkaline Hydrolysis: The compound is exposed to a base, such as 0.1 M NaOH, at elevated temperatures. researchgate.net
Oxidative Degradation: The compound is treated with an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂), at room temperature. researchgate.net
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C).
Photolytic Degradation: The compound, in both solid and solution form, is exposed to UV and visible light.
The goal is to achieve a target degradation of approximately 5-20%. researchgate.net After exposure, the stressed samples are analyzed, typically by HPLC or LC-MS. The primary analytical challenge is to separate the degradation products from the parent compound and from each other. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS, combined with tandem MS (MS/MS), is invaluable for elucidating the structures of the unknown degradants. nih.gov
For a molecule like 1-Methyl-2-oxoindoline-5-sulfonamide, potential degradation pathways could include hydrolysis of the sulfonamide bond to form sulfanilic acid derivatives or hydrolysis of the lactam ring in the oxindole core. researchgate.netresearchgate.netnih.gov
The table below outlines common conditions for forced degradation studies.
| Stress Condition | Typical Reagent/Condition |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH, heated |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal | Solid drug substance heated (e.g., 80°C) |
| Photolytic | Exposure to light (e.g., 1.2 million lux hours and 200 W h/m²) |
Future Directions and Emerging Research Avenues for 1 Methyl 2 Oxoindoline 5 Sulfonamide
Exploration of Novel Biological Targets and Phenotypic Screening
While initial research has focused on specific enzyme targets, a significant future direction involves broadening the scope of biological inquiry. The indoline-2-one scaffold is present in various biologically active compounds, and sulfonamides are a well-established pharmacophore, notably as carbonic anhydrase inhibitors. researchgate.netnih.govnih.gov For instance, derivatives of N-phenylindoline-5-sulfonamide have been identified as potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a target for metabolic diseases. nih.gov Similarly, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.govacs.org
Phenotypic screening, which assesses a compound's effect on cell morphology or function without a preconceived target, offers a powerful, unbiased approach to uncover entirely new mechanisms of action and therapeutic applications. enamine.net This strategy has proven effective in identifying first-in-class medicines by focusing on the desired physiological outcome. enamine.net Applying high-content imaging and other advanced cellular analysis techniques to libraries of 1-methyl-2-oxoindoline-5-sulfonamide derivatives could reveal unexpected activities against complex diseases like cancer or neurodegeneration. This approach moves beyond single-target hypotheses and allows for the discovery of compounds that modulate entire pathways or networks, which is often necessary for treating multifactorial diseases. enamine.net
Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)
To fully explore the chemical space around this compound, a rapid and efficient means of synthesizing a diverse library of analogs is required. Traditional batch synthesis methods can be time-consuming and difficult to scale. Advanced synthetic technologies offer a solution.
Flow Chemistry: Continuous flow chemistry, performed in microreactors, provides numerous advantages over batch processing, including enhanced safety, improved reaction control, higher yields, and ease of scalability. scispace.comresearchgate.net This technology has been successfully applied to the multi-step synthesis of various pharmaceuticals, including those containing sulfonamide moieties, such as the antidiabetes drug gliclazide. google.com Implementing a flow-based synthesis for this compound derivatives would enable the rapid and reproducible production of intermediates and final compounds, accelerating the drug discovery pipeline. scispace.comgoogle.com
Automated Synthesis: Automated synthesis platforms, such as the Chemspeed Accelerator, can perform multi-step reaction sequences, work-ups, and purifications with minimal human intervention. nih.gov This technology has been used to generate a 96-member library of complex heterocyclic sulfonamides. nih.gov Integrating such automated systems would allow for the high-throughput generation of a vast array of this compound derivatives, where substitutions on the indoline (B122111) ring, the nitrogen, and the sulfonamide moiety can be systematically varied. This approach dramatically increases the efficiency of creating compound libraries for screening. chemrxiv.org
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | - Enhanced reaction control and safety- Faster reaction times- Improved scalability and reproducibility | Enables rapid, multigram-scale synthesis of the core scaffold and its key intermediates, facilitating downstream diversification. |
| Automated Synthesis | - High-throughput library generation- Reduced manual error- Efficient exploration of structure-activity relationships (SAR) | Allows for the parallel synthesis of hundreds of derivatives with diverse functional groups, crucial for optimizing potency and selectivity. |
Application of Artificial Intelligence and Machine Learning in Ligand Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, in silico design of novel molecules with desired properties. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers. nih.gov
Development of Chemical Probes for Target Engagement Studies
Identifying the direct molecular target of a bioactive compound and confirming that the compound engages this target within a complex cellular environment is a critical step in drug discovery. Chemical probes are essential tools for this purpose. A promising future direction is the development of derivatives of this compound that can function as chemical probes.
This can be achieved by incorporating a reactive group or a reporter tag. For example, sulfonyl fluorides have been developed as covalent chemical probes to engage specific residues, like histidine, in target proteins such as cereblon. rsc.org A derivative of this compound could be synthesized with a similar reactive moiety, allowing it to form a covalent bond with its biological target. This enables target identification and validation using techniques like activity-based protein profiling (ABPP) and quantitative mass spectrometry. nih.govescholarship.org Alternatively, appending a clickable handle, such as an alkyne or azide, would allow for the attachment of fluorescent dyes or biotin (B1667282) for pull-down experiments and visualization of target engagement in cells.
Design of Multi-Targeted Ligands and Bifunctional Modulators
Complex diseases like cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov Consequently, therapies that modulate a single target may have limited efficacy. An emerging paradigm in drug design is the creation of multi-target-directed ligands (MTDLs) that are rationally designed to interact with two or more distinct biological targets simultaneously. nih.govnih.gov
The this compound scaffold is an ideal starting point for developing MTDLs. For instance, researchers have successfully designed quinoline-sulfonamide hybrids as dual inhibitors of monoamine oxidases (MAO) and cholinesterases (ChE), which are key targets in Alzheimer's disease. nih.govrsc.org By strategically combining the indoline-sulfonamide core with other pharmacophores known to bind to disease-relevant targets, novel bifunctional modulators can be created. This approach could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Expanding the Chemical Space of Indoline-2-one Sulfonamide Derivatives
Systematic exploration of the chemical space surrounding the this compound core is fundamental to discovering new derivatives with improved properties. The versatility of the indoline-2-one structure allows for modifications at several key positions. chemimpex.commdpi.com
Key diversification strategies include:
Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring of the indoline core can modulate electronic properties and create new interactions with target proteins.
Modification of the N1-substituent: Replacing the methyl group at the N1 position with larger alkyl chains, aromatic rings, or other functional groups can explore new binding pockets and influence physicochemical properties.
Variation of the Sulfonamide Moiety: Synthesizing a range of secondary and tertiary sulfonamides by reacting the sulfonyl chloride intermediate with different amines can significantly alter the compound's activity and selectivity profile. Studies on quinoline-based sulfonamides have shown that the substitution pattern on the benzenesulfonamide (B165840) moiety dramatically impacts inhibitory potency against different carbonic anhydrase isoforms. nih.govresearchgate.net
This systematic expansion, guided by computational modeling and enabled by advanced synthesis technologies, will be crucial for generating a rich pipeline of novel indoline-2-one sulfonamide candidates for a wide range of therapeutic applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 1-methyl-2-oxoindoline-5-sulfonamide?
Methodological considerations include solvent selection (e.g., dichloromethane or ethanol), base choice (e.g., triethylamine), and temperature control to maximize yield and purity. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC, with purification steps involving recrystallization or column chromatography .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like methyl and sulfonamide groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical data. Purity can be assessed via melting point analysis or HPLC with UV detection .
Q. How do solvent choices influence the synthesis and stability of sulfonamide derivatives like this compound?
Polar aprotic solvents (e.g., DMF) enhance sulfonylation reactions, while protic solvents (e.g., methanol) may stabilize intermediates. Solubility profiles (e.g., in ethanol vs. dichloromethane) should guide recrystallization protocols. Systematic solvent screening, as shown in Table 2 of , can optimize yields .
Q. What analytical methods are recommended for quantifying this compound in complex mixtures?
Reverse-phase HPLC with diode-array detection (DAD) or LC-MS/MS enables quantification in biological matrices. Calibration curves using certified reference materials and internal standards (e.g., deuterated analogs) minimize measurement uncertainty .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
Detailed experimental protocols, including exact molar ratios, reaction times, and purification steps, must be documented. Cross-validation using independent techniques (e.g., NMR and FT-IR) and adherence to IUPAC guidelines for reporting data enhance reproducibility .
Advanced Research Questions
Q. What are the thermal degradation pathways of this compound under varying conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and phase transitions. Stability studies under oxidative (e.g., H₂O₂) or hydrolytic (acid/base) conditions can identify degradation products via LC-MS .
Q. How does the substitution pattern of the indoline ring affect the compound’s bioactivity?
Structure-activity relationship (SAR) studies comparing analogs (e.g., 5-methyl-1H-indol-7-amine derivatives) can highlight critical functional groups. Computational docking studies (e.g., AutoDock Vina) may predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) .
Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives?
Systematic reviews and meta-analyses (PRISMA guidelines) can reconcile discrepancies. Confounding variables (e.g., assay type, cell lines) should be statistically controlled, and dose-response relationships validated across multiple studies .
Q. What strategies are effective for evaluating the antimicrobial potential of this compound?
Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs). Synergy studies with existing antibiotics (e.g., β-lactams) and resistance profiling (e.g., efflux pump inhibition) provide mechanistic insights .
Q. Can computational modeling predict the environmental fate or toxicity of this compound?
Molecular dynamics simulations (e.g., GROMACS) model interactions with biological membranes, while quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) estimate biodegradation and ecotoxicity .
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